molecular formula C24H16BI4Li B12295575 Lithium tetrakis(4-iodophenyl)borate

Lithium tetrakis(4-iodophenyl)borate

Cat. No.: B12295575
M. Wt: 829.8 g/mol
InChI Key: BHHVSWGSQJWSMV-UHFFFAOYSA-N
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Description

Lithium tetrakis(4-iodophenyl)borate is a chemical compound that features a boron atom bonded to four 4-iodophenyl groups, with lithium as the counterion. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium tetrakis(4-iodophenyl)borate typically involves the reaction of 4-iodophenyllithium with boron trichloride (BCl3) in diethyl ether (Et2O). The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Lithium tetrakis(4-iodophenyl)borate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms in the 4-iodophenyl groups can be substituted with other functional groups through reactions with suitable reagents.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include organometallic compounds, halogenating agents, and nucleophiles. Conditions often involve solvents like THF or diethyl ether and temperatures ranging from -78°C to room temperature.

    Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation and the stability of the intermediate products.

Major Products: The major products of these reactions depend on the nature of the substituents introduced and the specific reaction conditions employed. For example, substitution reactions can yield a variety of functionalized borates with different properties and applications .

Scientific Research Applications

Lithium tetrakis(4-iodophenyl)borate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which lithium tetrakis(4-iodophenyl)borate exerts its effects is primarily related to its ability to form stable complexes with various substrates. The boron center acts as a Lewis acid, facilitating interactions with electron-rich species. This property is exploited in catalysis and the formation of porous materials, where the compound’s structure allows for efficient sorption and separation processes .

Comparison with Similar Compounds

Uniqueness: Lithium tetrakis(4-iodophenyl)borate is unique due to the presence of iodine atoms, which impart specific reactivity and properties. This makes it particularly useful in the synthesis of functionalized materials and in applications requiring specific interactions with iodine-containing compounds.

Properties

Molecular Formula

C24H16BI4Li

Molecular Weight

829.8 g/mol

IUPAC Name

lithium;tetrakis(4-iodophenyl)boranuide

InChI

InChI=1S/C24H16BI4.Li/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1

InChI Key

BHHVSWGSQJWSMV-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=CC=C(C=C1)I)(C2=CC=C(C=C2)I)(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I

Origin of Product

United States

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